molecular formula C13H18INO2 B1311885 Benzyl N-(5-iodopentyl)carbamate CAS No. 194225-78-0

Benzyl N-(5-iodopentyl)carbamate

Cat. No.: B1311885
CAS No.: 194225-78-0
M. Wt: 347.19 g/mol
InChI Key: IQTGXJIELWZFIM-UHFFFAOYSA-N
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Description

Benzyl N-(5-iodopentyl)carbamate is an organic compound with the molecular formula C13H18INO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a 5-iodopentyl chain, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(5-iodopentyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 5-iodopentylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-iodopentyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 5-iodopentyl chain can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates with different oxidation states. Reduction reactions can also modify the functional groups present in the molecule.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl N-(5-iodopentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a probe in drug discovery.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(5-iodopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and 5-iodopentyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(5-bromopentyl)carbamate
  • Benzyl N-(5-chloropentyl)carbamate
  • Benzyl N-(5-fluoropentyl)carbamate

Uniqueness

Benzyl N-(5-iodopentyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

benzyl N-(5-iodopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTGXJIELWZFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442273
Record name Carbamic acid, (5-iodopentyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194225-78-0
Record name Carbamic acid, (5-iodopentyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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